16-Oxoandrostenediol
Overview
Description
16-Oxoandrostenediol is a naturally occurring androgenic steroid hormone generated by the adrenal glands . It has been found in the urine of newborn infants . Secretion of this steroid is suppressed by dexamethasone . Levels of this hormone are almost absent by 5 months of age .
Molecular Structure Analysis
The this compound molecule contains a total of 66 atoms. There are 39 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this steroid is involved in lipid peroxidation and fatty acid metabolism .Scientific Research Applications
Breast Cancer Research : Adams and Wong (1968) studied urinary steroid metabolites in breast cancer patients and found elevated levels of 16-hydroxylated derivatives of dehydroepiandrosterone (DHEA), including 16-Oxoandrostenediol. This suggests its potential role in breast cancer pathology (Adams & Wong, 1968).
Blood Pressure and Mineralocorticoid Activity : Ogihara et al. (1977) investigated the mineralocorticoid activities and effects on blood pressure of synthetic this compound in rats, providing insights into its potential cardiovascular effects (Ogihara et al., 1977).
Growth and Lipemic Activity in Poultry : Johnston et al. (1980) explored the effects of 19-oxo-androstenedione, a metabolite of androstenedione related to this compound, on growth and plasma lipids in young chicks, indicating its potential use in poultry growth enhancement (Johnston et al., 1980).
Steroid Biotransformation : Świzdor et al. (2017) described the application of Aspergillus niger in the bioconversion of steroids including this compound, highlighting its role in steroid biotransformation processes (Świzdor et al., 2017).
Cytotoxic Studies : Chattopadhaya et al. (2004) conducted cytotoxic studies on oxime derivatives of various 16-E-arylidenosteroids, including those related to this compound, for antineoplastic activity against various tumor cell lines (Chattopadhaya et al., 2004).
Steroid Synthesis and Metabolism : Various studies have focused on the synthesis, metabolism, and bioconversion of steroids including this compound, demonstrating its significance in endocrinological and biochemical research (Komeno, 1960; Reynolds, 1964; Numazawa et al., 1990; Incledon, 2003; Gomez-Sanchez et al., 1976; Sennett et al., 1977; Dubey et al., 2005; Rosner et al., 1966; Hansson & Gustafsson, 1981; Mattioli et al., 1986; Gaši et al., 2001; Havlíček et al., 2010; Shackleton et al., 1968; Booth, 1975).
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-15,17,20,22H,4-10H2,1-2H3/t12-,13+,14-,15-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRBLZKRYPEVIK-PEMPUTJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(=O)C4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)[C@@H]4O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315108 | |
Record name | 16-Oxoandrostenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-66-6 | |
Record name | 16-Oxoandrostenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3beta,17beta-Dihydroxyandrost-5-en-16-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC71306 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 16-Oxoandrostenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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